molecular formula C10H9ClF3N B15278479 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

Katalognummer: B15278479
Molekulargewicht: 235.63 g/mol
InChI-Schlüssel: ZEFPSVIAEJGILX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)benzaldehyde and cyclopropylamine.

    Cyclopropanation Reaction: The key step involves the cyclopropanation of the phenyl ring. This can be achieved through various methods, including the use of diazo compounds or transition metal catalysts.

    Amine Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine and trifluoromethyl groups can undergo substitution reactions with suitable nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Wissenschaftliche Forschungsanwendungen

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine can be compared with similar compounds, such as:

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-carboxylic acid:

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-thiol: The thiol group introduces sulfur chemistry, which can be exploited in various reactions.

Eigenschaften

Molekularformel

C10H9ClF3N

Molekulargewicht

235.63 g/mol

IUPAC-Name

1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9ClF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2

InChI-Schlüssel

ZEFPSVIAEJGILX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.